molecular formula C13H17NO B2745277 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- CAS No. 165607-31-8

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl-

Cat. No.: B2745277
CAS No.: 165607-31-8
M. Wt: 203.285
InChI Key: QZIRJZYDWHZQFQ-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols in the presence of an acid catalyst such as Yb(OTf)3. The reaction is carried out in 1,2-dichloroethane (DCE) at elevated temperatures (around 84°C) for several hours .

Industrial Production Methods

While specific industrial production methods for 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is unique due to its specific substitution pattern and its potent inhibitory activity against mitotic kinesin-5. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14-9-10-5-4-8-15-13(10)11-6-2-3-7-12(11)14/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIRJZYDWHZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCOC2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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